2-Chloro-1,1,2-trifluoroethyl ethyl ether

Description

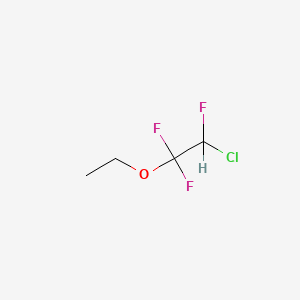

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1-ethoxy-1,1,2-trifluoroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClF3O/c1-2-9-4(7,8)3(5)6/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOKICPFFJCXEDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C(F)Cl)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00953123 | |

| Record name | 2-Chloro-1-ethoxy-1,1,2-trifluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00953123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

310-71-4 | |

| Record name | 2-Chloro-1-ethoxy-1,1,2-trifluoroethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=310-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-1,1,2-trifluoroethyl ethyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000310714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-1-ethoxy-1,1,2-trifluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00953123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-1,1,2-trifluoroethyl Ethyl Ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORO-1,1,2-TRIFLUOROETHYL ETHYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36IC8E3484 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Chloro-1,1,2-trifluoroethyl ethyl ether synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-Chloro-1,1,2-trifluoroethyl ethyl ether

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for 2-Chloro-1,1,2-trifluoroethyl ethyl ether (CAS No. 310-71-4). While not as widely known as its anesthetic isomers, enflurane and isoflurane, this compound serves as a valuable solvent and a key intermediate in the synthesis of specialized fluorinated molecules for the pharmaceutical and agrochemical industries[1][2]. This document details plausible and established synthesis methodologies, grounded in fundamental principles of organic chemistry and supported by documented procedures for analogous compounds. We will explore reaction mechanisms, provide detailed experimental protocols, and discuss critical process parameters. The objective is to equip researchers and drug development professionals with the technical knowledge required to approach the synthesis of this and similar fluoroether compounds with scientific rigor.

Introduction and Physicochemical Profile

2-Chloro-1,1,2-trifluoroethyl ethyl ether is a halogenated ether characterized by its unique combination of chlorine and fluorine substituents. This structure imparts desirable properties such as chemical stability and specific reactivity, making it a useful building block in organic synthesis[1]. Unlike its structural isomer, enflurane (2-chloro-1,1,2-trifluoroethyl difluoromethyl ether), which was historically used as an inhalational anesthetic, the subject of this guide is primarily utilized as a research chemical and synthetic intermediate[3][4]. Its properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 310-71-4 | [5][6] |

| Molecular Formula | C₄H₆ClF₃O | [5][7] |

| Molecular Weight | 162.54 g/mol | [5][6] |

| IUPAC Name | 2-chloro-1-ethoxy-1,2,2-trifluoroethane | [5] |

| Appearance | Colorless liquid | |

| Boiling Point | ~89 °C (362 K) | [6] |

Primary Synthesis Pathway: Addition of Ethoxide to Chlorotrifluoroethylene (CTFE)

The most direct and industrially scalable method for preparing ethers of this type is the nucleophilic addition of an alcohol or alkoxide to a halogenated olefin. In this case, the reaction of sodium ethoxide with chlorotrifluoroethylene (CTFE) represents a robust and efficient pathway.

Reaction Principle and Mechanism

The mechanism involves the nucleophilic attack of the ethoxide ion (CH₃CH₂O⁻) on the electron-deficient double bond of CTFE. The carbon-carbon double bond in CTFE is polarized due to the strong electron-withdrawing effects of the fluorine and chlorine atoms. The attack preferentially occurs at the CF₂ carbon, leading to a carbanion intermediate. This intermediate is then protonated by a proton source (typically the parent alcohol, ethanol) to yield the final ether product. The regioselectivity is driven by the formation of the more stable carbanion.

Experimental Protocol

Disclaimer: This protocol is a representative procedure based on established reactions of alkoxides with fluoroalkenes. It must be performed by qualified personnel with appropriate safety precautions.

Materials:

-

Sodium metal

-

Anhydrous ethanol

-

Chlorotrifluoroethylene (CTFE) gas

-

Anhydrous Diethyl Ether (as solvent)

-

Pressurized reaction vessel (autoclave)

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), carefully add sodium metal (1.0 eq.) in small pieces to anhydrous ethanol (10-15 eq.) at 0 °C. Allow the reaction to proceed until all the sodium has dissolved.

-

Reaction Setup: Transfer the resulting sodium ethoxide solution to a cooled, stirred autoclave. Add anhydrous diethyl ether to dilute the reaction mixture.

-

Addition of CTFE: Seal the autoclave and cool it to -10 °C. Slowly introduce chlorotrifluoroethylene (CTFE) gas (1.1 eq.) into the vessel, carefully monitoring the internal pressure and temperature. The reaction is exothermic and requires controlled addition to maintain the temperature below 5 °C.

-

Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

-

Work-up: Carefully vent any unreacted CTFE. Quench the reaction mixture by slowly adding cold water. Transfer the mixture to a separatory funnel.

-

Extraction and Purification: Separate the organic layer. Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by distillation.

-

Final Purification: The crude product is purified by fractional distillation under atmospheric pressure to yield 2-Chloro-1,1,2-trifluoroethyl ethyl ether as a colorless liquid.

Visualization of the Primary Synthesis Pathway

Caption: Workflow for the synthesis of 2-Chloro-1,1,2-trifluoroethyl ethyl ether via nucleophilic addition.

Alternative Pathway: Selective Chlorination of 1,1,2-Trifluoroethyl Ethyl Ether

An alternative strategy involves the synthesis of a non-chlorinated precursor, 1,1,2-trifluoroethyl ethyl ether, followed by selective free-radical chlorination. This approach is analogous to the well-documented synthesis of the anesthetic isoflurane, where 2,2,2-trifluoroethyl difluoromethyl ether is chlorinated to produce the final product[8][9][10].

Reaction Principle and Mechanism

This two-step process begins with the synthesis of the precursor ether, followed by chlorination.

-

Step 1 (Etherification): 1,1,2-Trifluoroethyl ethyl ether can be synthesized via a Williamson ether synthesis or by the addition of ethanol to trifluoroethylene.

-

Step 2 (Chlorination): The precursor ether is then subjected to free-radical chlorination using chlorine gas (Cl₂) initiated by UV light. The reaction proceeds by abstracting a hydrogen atom from the ethyl group, creating a radical intermediate which then reacts with Cl₂. The selectivity for monochlorination at the desired position is a critical challenge and often results in a mixture of products, including dichlorinated species[8][11]. Controlling the stoichiometry of chlorine and the reaction time is crucial to maximize the yield of the desired monochlorinated product[9].

Experimental Protocol

Part A: Synthesis of 1,1,2-Trifluoroethyl Ethyl Ether (Precursor)

-

The synthesis of this precursor would follow a similar protocol to that described in Section 2.2, using trifluoroethylene instead of CTFE.

Part B: Chlorination

-

Reaction Setup: Charge a quartz reaction vessel equipped with a gas inlet, condenser, and a UV lamp with the precursor, 1,1,2-trifluoroethyl ethyl ether.

-

Chlorination: Begin UV irradiation and slowly bubble chlorine gas (Cl₂) through the liquid. The reaction is typically carried out at a temperature between 20-40 °C.

-

Monitoring: The progress of the reaction must be monitored closely by gas chromatography (GC) to maximize the formation of the monochloro-product and minimize over-chlorination. The chlorination must be stopped when the optimal conversion is reached, often leaving a significant amount of unreacted starting material[8][9].

-

Work-up: Stop the UV irradiation and the chlorine flow. Purge the system with nitrogen to remove excess chlorine and HCl gas. Wash the reaction mixture with a dilute aqueous solution of sodium carbonate to neutralize HCl, followed by water[9].

-

Purification: Dry the organic phase and perform fractional distillation to separate the unreacted starting material, the desired product (2-Chloro-1,1,2-trifluoroethyl ethyl ether), and dichlorinated byproducts.

Visualization of the Alternative Synthesis Pathway

Caption: Alternative synthesis via free-radical chlorination of a precursor ether.

Safety and Handling

The synthesis of halogenated ethers requires strict adherence to safety protocols.

-

Reagents: Chlorotrifluoroethylene (CTFE) and chlorine are toxic and corrosive gases. All manipulations should be conducted in a well-ventilated fume hood or a specialized gas-handling system. Sodium metal is highly reactive with water and requires careful handling under an inert atmosphere.

-

Reaction Conditions: Reactions performed in autoclaves must be conducted behind a blast shield, and the pressure and temperature must be monitored continuously.

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves, is mandatory at all times.

Conclusion

The synthesis of 2-Chloro-1,1,2-trifluoroethyl ethyl ether can be effectively achieved through two primary strategic approaches. The nucleophilic addition of ethoxide to chlorotrifluoroethylene offers a direct, high-yield route that is likely amenable to scaling. Alternatively, the selective chlorination of a precursor ether provides another viable, albeit potentially less selective, method that leverages well-established technologies from the synthesis of related anesthetic compounds. The choice of pathway depends on the availability of starting materials, the required scale of production, and the purification capabilities at hand. This guide provides the foundational knowledge for researchers to pursue the synthesis of this valuable fluorinated building block.

References

- US Patent 5,416,244A: "Preparation of isoflurane.

- Chinese Patent CN101830781B: "Synthesis method of isoflurane.

-

StatPearls Publishing (2025): "Enflurane (Archived)." PubMed. [Link]

-

PubChem Compound Summary for CID 3226: "Enflurane." National Center for Biotechnology Information. [Link]

- Chinese Patent CN102617298A: "Synthesis method of desflurane.

-

Wikipedia: "2,2,2-Trifluoroethanol." [Link]

-

Wikipedia: "Enflurane." [Link]

-

NIST WebBook: "2-Chloro-1,1,2-trifluoroethyl ethyl ether." National Institute of Standards and Technology. [Link]

-

Organic Syntheses: "PREPARATION OF [1-(METHOXYMETHYLCARBAMOYL)ETHYL] PHOSPHONIC ACID BIS-(2,2,2-TRIFLUOROETHYL) ESTER." [Link]

-

PubChem Compound Summary for CID 9877: "2-Chloro-1,1,2-trifluoroethyl methyl ether." National Center for Biotechnology Information. [Link]

-

Cheméo: "2-Chloro-1,1,2-trifluoroethyl ethyl ether." [Link]

- US Patent 4,590,310A: "Process for the preparation of 2,2,2-trifluoroethanol.

-

NIST WebBook: "Enflurane." National Institute of Standards and Technology. [Link]

-

PubChem Compound Summary for CID 136152: "2-Chloro-1,1,2-trifluoroethyl ethyl ether." National Center for Biotechnology Information. [Link]

- Chinese Patent CN101503340A: "Method for synthesizing 2-chloroethyl methyl ether.

- European Patent EP 0101526 A1: "Process for the preparation of trifluoroethanol.

- Chinese Patent CN1223996A: "The preparation method of two (2-chloroethyl) ethers.

-

European Patent Office: "Method for the preparation of 2,2,2-trifluoroethanol." [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. id.cic.edu.my [id.cic.edu.my]

- 3. Enflurane (Archived) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enflurane - Wikipedia [en.wikipedia.org]

- 5. 2-Chloro-1,1,2-trifluoroethyl ethyl ether [webbook.nist.gov]

- 6. chemeo.com [chemeo.com]

- 7. 2-Chloro-1,1,2-trifluoroethyl ethyl ether | C4H6ClF3O | CID 136152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. US5416244A - Preparation of isoflurane - Google Patents [patents.google.com]

- 9. Page loading... [guidechem.com]

- 10. Isoflurane synthesis - chemicalbook [chemicalbook.com]

- 11. CN101830781B - Synthesis method of isoflurane - Google Patents [patents.google.com]

physical and chemical properties of 2-Chloro-1,1,2-trifluoroethyl ethyl ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-1,1,2-trifluoroethyl ethyl ether, a halogenated ether, is a versatile compound with significant applications in various scientific fields, including organic synthesis, materials science, and pharmaceutical development. Its unique molecular structure, featuring a combination of chlorine, fluorine, and an ether linkage, imparts a distinct set of physical and chemical properties. This guide provides a comprehensive overview of these properties, experimental methodologies for their determination, and insights into the compound's reactivity and applications.

Molecular Identity and Structure

A clear understanding of the molecular identity of 2-Chloro-1,1,2-trifluoroethyl ethyl ether is fundamental for its application in research and development.

| Identifier | Value |

| IUPAC Name | 2-chloro-1-ethoxy-1,1,2-trifluoroethane |

| CAS Number | 310-71-4[1] |

| Molecular Formula | C4H6ClF3O[1] |

| Molecular Weight | 162.538 g/mol [1] |

| SMILES | CCOC(C(F)Cl)(F)F |

| InChI | InChI=1S/C4H6ClF3O/c1-2-9-4(7,8)3(5)6/h3H,2H2,1H3[1] |

The presence of the trifluoromethyl group is a key structural feature that significantly influences the compound's stability and reactivity, making it a valuable building block in the synthesis of complex molecules.[2]

Physical Properties

The physical properties of 2-Chloro-1,1,2-trifluoroethyl ethyl ether are crucial for its handling, storage, and application in various experimental setups.

| Property | Value | Source |

| Appearance | Colorless to almost colorless clear liquid | [2] |

| Boiling Point | 88 °C | [2] |

| Density | 1.23 g/cm³ at 20 °C | [2] |

| Refractive Index | 1.34 (n20D) | [2] |

| Flash Point | 5 °C | |

| Enthalpy of Vaporization | 37.50 ± 0.10 kJ/mol | [3] |

Experimental Determination of Physical Properties

The accurate determination of these physical properties is essential for compound characterization and process optimization. Below are standardized protocols for their measurement.

The boiling point is a fundamental physical constant that indicates the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.

-

Principle: Simple distillation is employed to heat the liquid to its boiling point, and the temperature of the vapor is measured.[4][5]

-

Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle.

-

Procedure:

-

Place a small volume of 2-Chloro-1,1,2-trifluoroethyl ethyl ether and a boiling chip in the distillation flask.

-

Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

-

Gently heat the flask.

-

Record the temperature at which a steady stream of distillate is collected. This temperature is the boiling point.[6]

-

It is crucial to record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.

-

Diagram: Experimental Workflow for Boiling Point Determination

Caption: Workflow for determining the boiling point via simple distillation.

Density is a measure of mass per unit volume and is a characteristic property of a substance.

-

Principle: The mass of a known volume of the liquid is accurately measured using a pycnometer.[7][8]

-

Apparatus: Pycnometer (a glass flask with a specific volume), analytical balance, thermometer.

-

Procedure:

-

Clean and dry the pycnometer and determine its mass (m1).

-

Fill the pycnometer with 2-Chloro-1,1,2-trifluoroethyl ethyl ether, ensuring no air bubbles are present.

-

Place the stopper and wipe any excess liquid from the outside.

-

Measure the mass of the filled pycnometer (m2).

-

Record the temperature of the liquid.

-

The density (ρ) is calculated using the formula: ρ = (m2 - m1) / V, where V is the volume of the pycnometer.[9]

-

The refractive index measures how light propagates through a substance and is a valuable tool for identifying and assessing the purity of a compound.

-

Principle: An Abbe refractometer is used to measure the angle at which light is refracted as it passes from the prism of the refractometer into the liquid sample.[10]

-

Apparatus: Abbe refractometer, light source (typically a sodium lamp, 589 nm), dropper.

-

Procedure:

-

Calibrate the refractometer using a standard of known refractive index.

-

Place a few drops of 2-Chloro-1,1,2-trifluoroethyl ethyl ether onto the prism of the refractometer.

-

Close the prisms and allow the sample to equilibrate to the desired temperature (commonly 20°C).

-

Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.

-

Read the refractive index from the scale.[10]

-

Chemical Properties and Reactivity

The chemical behavior of 2-Chloro-1,1,2-trifluoroethyl ethyl ether is largely dictated by the presence of the ether linkage and the halogen atoms.

-

Stability: The trifluoromethyl group contributes to the compound's overall stability.[2]

-

Reactivity: As a halogenated ether, it can undergo cleavage reactions under strong acidic conditions, typically with HBr or HI, to yield an alkyl halide and an alcohol.[11][12] The presence of both chlorine and fluorine atoms provides sites for various nucleophilic and radical substitution reactions, making it a versatile intermediate in organic synthesis.[13][14][15]

-

Solvent Properties: It is an effective solvent for a range of organic compounds, which is beneficial in various reaction processes.[2][16]

Applications in Research and Development

The unique properties of 2-Chloro-1,1,2-trifluoroethyl ethyl ether make it a valuable tool for researchers and scientists.

-

Pharmaceutical Synthesis: It is utilized as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). The incorporation of fluorinated moieties can enhance the metabolic stability and bioavailability of drug candidates.[2]

-

Agrochemicals: It serves as a precursor in the production of herbicides and pesticides.[2]

-

Material Science: This compound is employed in the development of new materials, particularly those requiring specific thermal and chemical resistance properties.[2]

-

Environmental Research: It is used in studies to understand the behavior and degradation pathways of fluorinated compounds in the environment.[2]

Diagram: Logical Relationship of Properties and Applications

Sources

- 1. 2-Chloro-1,1,2-trifluoroethyl ethyl ether [webbook.nist.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. chemeo.com [chemeo.com]

- 4. vernier.com [vernier.com]

- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. mt.com [mt.com]

- 8. matestlabs.com [matestlabs.com]

- 9. How to Calculate Density of a Liquid Substance | Physics | Study.com [study.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Video: Ethers to Alkyl Halides: Acidic Cleavage [jove.com]

- 12. Reactions of Ethers-Ether Cleavage - Chemistry Steps [chemistrysteps.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Stereoselective Halogenation in Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. id.cic.edu.my [id.cic.edu.my]

2-Chloro-1,1,2-trifluoroethyl ethyl ether CAS 310-71-4 properties

An In-depth Technical Guide to 2-Chloro-1,1,2-trifluoroethyl Ethyl Ether (CAS 310-71-4)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Overview

2-Chloro-1,1,2-trifluoroethyl ethyl ether, registered under CAS number 310-71-4, is a halogenated ether whose unique combination of fluorine, chlorine, and an ether linkage imparts a distinct reactivity profile. While not a household name in chemical reagents, its structure positions it as a valuable, specialized building block for the synthesis of complex fluorinated molecules. The presence of multiple reactive centers—the C-Cl bond, the ether oxygen, and the acidic alpha-protons—makes it a versatile tool for chemists aiming to introduce fluorinated motifs into larger scaffolds.

This guide moves beyond a simple recitation of properties. As a senior application scientist, my objective is to provide a comprehensive technical resource that notifies on the practical applications, reactivity, and toxicological considerations relevant to professionals in organic synthesis and drug development. We will delve into its physicochemical characteristics, plausible synthetic routes, spectroscopic identity, and its utility as a precursor for other valuable chemical intermediates. The narrative is grounded in established chemical principles and data from analogous structures, providing a robust framework for its application in research and development.

Physicochemical Properties

The physical properties of 2-Chloro-1,1,2-trifluoroethyl ethyl ether are foundational to its handling, use in reactions, and purification. It is a colorless liquid under standard conditions, a characteristic that simplifies visual inspection for purity.[1][2] Its volatility, indicated by a boiling point of 88 °C, is moderate, allowing for easy removal under reduced pressure without being excessively difficult to handle at room temperature.[1]

A summary of its key quantitative properties is presented in Table 1. This data is essential for practical considerations, such as calculating molar equivalents, selecting appropriate reaction temperatures, and planning solvent-based extractions.

| Property | Value | Source(s) |

| CAS Number | 310-71-4 | [1][3][4][5][6][7] |

| Molecular Formula | C₄H₆ClF₃O | [1][3][4][5][6][7] |

| Molecular Weight | 162.54 g/mol | [1][3][4] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Boiling Point | 88 °C (361.15 K) | [1][4] |

| Density | 1.23 g/mL at 20 °C | [1] |

| Refractive Index (n₂₀D) | 1.34 | [1] |

| Purity (typical) | ≥ 98% (GC) | [1] |

| LogP (Octanol/Water Partition Coeff.) | 2.150 (Crippen Method) | [4] |

| Enthalpy of Vaporization (ΔvapH) | 32.57 kJ/mol at boiling point | [5][8] |

Synthesis and Manufacturing Considerations

While specific, detailed industrial synthesis procedures for 2-chloro-1,1,2-trifluoroethyl ethyl ether are not widely published in peer-reviewed literature, a chemically sound and plausible route involves the nucleophilic addition of an ethoxide source to chlorotrifluoroethylene (CTFE). This reaction is analogous to established methods for the preparation of other hydrofluoroethers.

The proposed mechanism involves the attack of sodium ethoxide on the double bond of CTFE. The ethoxide, being a potent nucleophile, will preferentially attack the difluorinated carbon of the alkene, driven by the strong electron-withdrawing effect of the two fluorine atoms. This generates a carbanion intermediate which is subsequently protonated by the ethanol solvent to yield the final product.

Caption: Proposed synthesis workflow for 2-Chloro-1,1,2-trifluoroethyl ethyl ether.

Illustrative Laboratory Protocol (Proposed)

The following protocol is a representative procedure based on the principles described above. This is an illustrative method and has not been optimized. Appropriate safety precautions must be taken.

-

Setup: A three-necked, round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a reflux condenser under a nitrogen atmosphere.

-

Reagent Preparation: Sodium ethoxide is prepared by cautiously dissolving sodium metal (1.0 eq) in anhydrous ethanol (sufficient volume) at 0 °C.

-

Reaction: The sodium ethoxide solution is maintained at a low temperature (e.g., 0-10 °C). Chlorotrifluoroethylene (CTFE, 1.0 eq) is then bubbled through the solution or added as a condensed liquid via the dropping funnel at a rate that maintains the reaction temperature.

-

Quenching & Workup: After the addition is complete, the reaction is stirred for several hours and allowed to warm to room temperature. The reaction is then carefully quenched with water.

-

Extraction: The aqueous mixture is extracted with a suitable organic solvent, such as diethyl ether or dichloromethane.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by fractional distillation to yield the final product.

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the compound. Below is a summary of the expected spectroscopic data.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry data is available through the NIST WebBook.[5][6][7] The mass spectrum would be expected to show the molecular ion peak (M+) and characteristic fragmentation patterns, including peaks corresponding to the loss of Cl, C₂H₅O, and various fluorinated fragments. Isotopic peaks for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a key diagnostic feature.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong C-F stretching bands, typically in the 1100-1300 cm⁻¹ region. A prominent C-O-C stretching band for the ether linkage would appear around 1100 cm⁻¹. Weaker C-H stretching and bending vibrations from the ethyl group would be observed in the 2850-3000 cm⁻¹ and ~1400 cm⁻¹ regions, respectively. A C-Cl stretch would be expected in the 600-800 cm⁻¹ range.

-

Nucleus Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Coupling Constant (J) ¹H NMR -O-CH ₂-CH₃ ~3.9 - 4.2 Quartet (q) J(H,H) ≈ 7 Hz -O-CH₂-CH ₃ ~1.3 - 1.5 Triplet (t) J(H,H) ≈ 7 Hz -CH FCl- ~6.0 - 6.5 Doublet of triplets (dt) or complex multiplet J(H,F) ≈ 45-55 Hz (geminal), J(H,F) ≈ 3-10 Hz (vicinal) ¹³C NMR -O-C H₂-CH₃ ~65 - 70 Triplet (t) J(C,F) ≈ 3-5 Hz -O-CH₂-C H₃ ~14 - 16 Singlet (s) or small multiplet -O-C F₂- ~115 - 125 Triplet (t) J(C,F) ≈ 250-280 Hz -C HFCl- ~85 - 95 Doublet of triplets (dt) J(C,F) ≈ 200-230 Hz (geminal), J(C,F) ≈ 20-30 Hz (vicinal) ¹⁹F NMR -O-CF ₂- Complex multiplet Doublet of doublets (dd) or more complex J(F,F) ≈ 150-170 Hz (geminal), J(F,H) ≈ 3-10 Hz (vicinal) -CHF Cl- Complex multiplet Triplet of doublets (td) or more complex J(F,F) ≈ 150-170 Hz (geminal), J(F,H) ≈ 45-55 Hz (geminal)

Chemical Reactivity and Synthetic Applications

The utility of 2-chloro-1,1,2-trifluoroethyl ethyl ether in synthesis stems from its predictable reactivity at several sites. The diagram below outlines its primary modes of chemical transformation.

Caption: Key reactivity pathways for 2-Chloro-1,1,2-trifluoroethyl ethyl ether.

Application as a Precursor to Fluorinated Esters

A well-documented application is its conversion to ethyl chlorofluoroacetate. This transformation, detailed in Organic Syntheses, demonstrates a facile hydrolysis of the difluoroether moiety under strong acidic conditions, which proceeds likely via rearrangement. This reaction is highly valuable as it converts a relatively simple ether into a more functionalized ester building block.

Experimental Protocol: Synthesis of Ethyl Chlorofluoroacetate [9]

-

Apparatus: A 2-liter, three-necked round-bottomed flask is fitted with a mechanical stirrer, a 500-mL dropping funnel, and a thermometer. An outlet tube is arranged to vent evolved hydrogen fluoride safely into the back of the fume hood.

-

Charging: The flask is charged with 340 g (2.09 moles) of 2-chloro-1,1,2-trifluoroethyl ethyl ether. The flask is cooled in an ice bath until the internal temperature is below 5 °C.

-

Acid Addition: 228 mL of 96% sulfuric acid (4.1 moles) is added from the dropping funnel at a rate sufficient to maintain the internal temperature between 5–15 °C. This addition typically takes 30–45 minutes.

-

Reaction: The mixture is stirred at 10 °C for 2 hours.

-

Workup: The reaction mixture is then carefully poured onto a mixture of 1 kg of crushed ice and 500 mL of water. The product separates as the lower oily layer.

-

Purification: The oil is separated and washed with saturated sodium bicarbonate solution until acid-free, followed by washing with water. After drying over a suitable agent (e.g., Drierite), the crude ester is purified by fractional distillation to yield pure ethyl chlorofluoroacetate.

This procedure underscores the compound's role as a stable, handleable precursor to other important fluorinated synthons, making it a valuable intermediate in multi-step synthetic campaigns.[9]

Safety, Handling, and Toxicological Profile

As with all halogenated organic compounds, 2-chloro-1,1,2-trifluoroethyl ethyl ether must be handled with appropriate care in a well-ventilated chemical fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.

Hazard Identification

Based on safety data sheets from suppliers, the compound is classified with the following hazards:

-

Flammability: It is a flammable liquid and vapor. Keep away from heat, sparks, and open flames.

-

Skin Irritation: Causes skin irritation.

-

Eye Irritation: Causes serious eye irritation.

Toxicological Considerations for Drug Development

Specific toxicological and metabolic data for 2-chloro-1,1,2-trifluoroethyl ethyl ether are not available in the public domain. However, for drug development professionals, it is crucial to consider the potential metabolic fate and toxicity based on its structural class.

-

Metabolism: Fluorinated ethers can be metabolized by cytochrome P450 enzymes.[4][10] Potential metabolic pathways could include O-dealkylation of the ethyl group or oxidative dehalogenation. The high strength of the C-F bond generally imparts metabolic stability, a desirable trait in drug design.[10][11] However, metabolism can sometimes lead to the formation of toxic byproducts. For instance, the metabolism of some fluoroethers can release fluoride ions or generate reactive species like fluoroacetic acid, although this is structure-dependent.[4]

-

Toxicology: The broader class of halogenated ethers includes several volatile anesthetics (e.g., isoflurane, sevoflurane).[3] While our subject compound is not used as an anesthetic, data from that class indicates that potential toxicities could include respiratory depression and, with prolonged exposure, potential neurodegenerative effects.[3][12] The presence of the C-Cl bond also introduces the possibility of reactivity profiles seen in other chloroalkanes.

Given the lack of specific data, any derivative of this compound intended for pharmaceutical development would require a thorough, dedicated toxicological evaluation.

Conclusion

2-Chloro-1,1,2-trifluoroethyl ethyl ether is a specialized chemical reagent with significant potential as a building block in fluorination chemistry. Its value lies not in widespread, general use, but in its specific reactivity that allows for the controlled introduction of the -CF₂-CHFCl moiety or its conversion into other valuable synthons like ethyl chlorofluoroacetate. For researchers in agrochemicals, materials science, and particularly for drug development professionals, understanding its physicochemical properties, reactivity, and potential metabolic fate is key to leveraging its unique chemical architecture. While gaps in toxicological data necessitate caution, its utility as a synthetic intermediate for creating novel, complex fluorinated molecules is clear.

References

-

Wikipedia. (2023). Halogenated ether. Retrieved January 10, 2026, from [Link]

-

Cormack, P. A., et al. (2019). Fluorine-containing substituents: metabolism of the α,α-difluoroethyl thioether motif. Beilstein Journal of Organic Chemistry, 15, 1558–1565. Available at: [Link]

-

Vutskits, L., et al. (2023). Exposure to halogenated ethers causes neurodegeneration and behavioural changes in young healthy experimental animals: a systematic review and meta analyses. SmartTots. Retrieved January 10, 2026, from [Link]

-

Myerson, J., et al. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(3), 755-757. Available at: [Link]

-

Cheméo. (n.d.). 2-Chloro-1,1,2-trifluoroethyl ethyl ether. Retrieved January 10, 2026, from [Link]

-

NIST. (n.d.). 2-Chloro-1,1,2-trifluoroethyl ethyl ether. NIST Chemistry WebBook. Retrieved January 10, 2026, from [Link]

-

NIST. (n.d.). 2-Chloro-1,1,2-trifluoroethyl ethyl ether - Notes. NIST Chemistry WebBook. Retrieved January 10, 2026, from [Link]

-

NIST. (n.d.). 2-Chloro-1,1,2-trifluoroethyl ethyl ether - Mass Spectrum. NIST Chemistry WebBook. Retrieved January 10, 2026, from [Link]

-

PubChem. (n.d.). 2-Chloro-1,1,2-trifluoroethyl ethyl ether. Retrieved January 10, 2026, from [Link]

-

Tarrant, P., & Young, J. A. (1953). Ethyl chlorofluoroacetate. Organic Syntheses, 33, 33. Available at: [Link]

-

IARC. (1999). 2-Chloro-1,1,1-trifluoroethane. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, 71, 1355-1359. Available at: [Link]

-

ILO. (2011). Halogenated Ethers: Health Hazards. ILO Encyclopaedia of Occupational Health and Safety. Retrieved January 10, 2026, from [Link]

-

PubChem. (n.d.). Chlorotrifluoroethylene. Retrieved January 10, 2026, from [Link]

-

Chemistry LibreTexts. (2022). Reactions of Ethers- Acidic Cleavage. Retrieved January 10, 2026, from [Link]

-

Uchytilová, V., Majer, V., Svoboda, V., & Hemer, I. (1984). Enthalpies of vaporization and cohesive energies of 2-chloro-1,1,2-trifluoroethyl ethyl ether, 2-chloro-1,1,2-trifluoroethyl propyl ether, 2-chloro-1,1,2-trifluoroethyl chloromethyl ether, and 2-chloro-1,1,2-trifluoroethyl difluoromethyl ether. The Journal of Chemical Thermodynamics, 16(5), 475-479. Available at: [Link]

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. chemimpex.com [chemimpex.com]

- 3. id.cic.edu.my [id.cic.edu.my]

- 4. chemeo.com [chemeo.com]

- 5. 2-Chloro-1,1,2-trifluoroethyl ethyl ether [webbook.nist.gov]

- 6. 2-Chloro-1,1,2-trifluoroethyl ethyl ether [webbook.nist.gov]

- 7. 2-Chloro-1,1,2-trifluoroethyl ethyl ether [webbook.nist.gov]

- 8. 2-Chloro-1,1,2-trifluoroethyl ethyl ether [webbook.nist.gov]

- 9. US4590310A - Process for the preparation of 2,2,2-trifluoroethanol - Google Patents [patents.google.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. 2-Chloroethyl ethyl ether synthesis - chemicalbook [chemicalbook.com]

- 12. 2-CHLORO-1,1,2-TRIFLUOROETHYL METHYL ETHER(425-87-6) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Molecular Structure and Properties of 2-Chloro-1,1,2-trifluoroethyl Ethyl Ether

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Chloro-1,1,2-trifluoroethyl ethyl ether (CAS No. 310-71-4), a fluorinated ether with significant applications in organic synthesis and materials science. This document delves into its molecular structure, physicochemical properties, synthesis, spectroscopic characterization, reactivity, and safety protocols, offering valuable insights for professionals in research and development.

Molecular Structure and Physicochemical Properties

2-Chloro-1,1,2-trifluoroethyl ethyl ether is a halogenated ether with the chemical formula C₄H₆ClF₃O.[1][2][3][4] Its structure features an ethyl ether linkage to a 2-chloro-1,1,2-trifluoroethyl group. The presence of both chlorine and fluorine atoms imparts unique electronic properties and reactivity to the molecule.

The molecular weight of the compound is 162.54 g/mol .[2][3] It exists as a colorless to almost colorless clear liquid at room temperature.[5] Key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 310-71-4 | [1][2][3][4] |

| Molecular Formula | C₄H₆ClF₃O | [1][2][3][4] |

| Molecular Weight | 162.54 g/mol | [2][3] |

| Boiling Point | 88 °C (361.15 K) | [3][5] |

| Appearance | Colorless to almost colorless clear liquid | [5] |

| Refractive Index (n20D) | 1.34 | [5] |

The structural arrangement of 2-Chloro-1,1,2-trifluoroethyl ethyl ether can be visualized as follows:

Caption: Molecular structure of 2-Chloro-1,1,2-trifluoroethyl ethyl ether.

Synthesis of 2-Chloro-1,1,2-trifluoroethyl Ethyl Ether

Representative Williamson Ether Synthesis Protocol

Reaction Scheme:

Materials:

-

Sodium metal

-

Anhydrous ethanol

-

1,2-dichloro-1,1,2-trifluoroethane

-

Anhydrous diethyl ether (as solvent)

Step-by-Step Methodology:

-

Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add anhydrous ethanol.

-

Carefully add small pieces of sodium metal to the ethanol. The reaction is exothermic and produces hydrogen gas, which should be safely vented. The reaction is complete when all the sodium has dissolved.

-

Reaction with Halogenated Alkane: Cool the sodium ethoxide solution in an ice bath.

-

Slowly add 1,2-dichloro-1,1,2-trifluoroethane dissolved in anhydrous diethyl ether to the cooled sodium ethoxide solution via the dropping funnel with constant stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours to ensure the reaction goes to completion.

-

Work-up and Purification: After cooling, quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

The crude product can be purified by fractional distillation to yield pure 2-Chloro-1,1,2-trifluoroethyl ethyl ether.

Causality Behind Experimental Choices:

-

The use of anhydrous conditions is critical as sodium metal reacts violently with water, and the presence of water would also consume the sodium ethoxide nucleophile.

-

The slow addition of the halogenated alkane at low temperature helps to control the exothermic nature of the reaction.

-

Refluxing the reaction mixture provides the necessary activation energy to drive the Sₙ2 reaction to completion.

-

The aqueous work-up is necessary to remove the sodium chloride byproduct and any unreacted sodium ethoxide.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and assessing the purity of 2-Chloro-1,1,2-trifluoroethyl ethyl ether. While complete spectral data is not available in the public domain, information for the analogous methyl ether and general principles of NMR and IR spectroscopy allow for a predicted characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a quartet corresponding to the methylene protons (-OCH₂-) of the ethyl group, coupled to the adjacent methyl protons. A triplet would be observed for the terminal methyl protons (-CH₃). The proton on the trifluoroethyl moiety (-CHFCl) would likely appear as a doublet of triplets due to coupling with the adjacent fluorine atoms and the geminal fluorine.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the four carbon atoms in different chemical environments. The carbon atoms bonded to fluorine will exhibit splitting due to C-F coupling.

-

¹⁹F NMR: Fluorine-19 NMR is a powerful tool for characterizing fluorinated compounds due to its high sensitivity and wide chemical shift range.[11][12][13] The spectrum of 2-Chloro-1,1,2-trifluoroethyl ethyl ether is expected to show two distinct signals. The -CF₂- group would appear as a doublet due to coupling with the adjacent proton, and the -CHFCl group would appear as a doublet of triplets due to coupling with the geminal proton and the two adjacent fluorine atoms.

Infrared (IR) Spectroscopy:

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

-

C-H stretching: Around 2850-3000 cm⁻¹ for the ethyl group.

-

C-O-C stretching: A strong band in the region of 1000-1300 cm⁻¹, characteristic of the ether linkage.[14]

-

C-F stretching: Strong absorptions in the 1000-1400 cm⁻¹ region.

-

C-Cl stretching: In the fingerprint region, typically around 600-800 cm⁻¹.

Mass Spectrometry (MS):

The NIST WebBook indicates that the mass spectrum (electron ionization) for this compound is available.[1][4][13] Mass spectrometry would show the molecular ion peak and characteristic fragmentation patterns. Fragmentation of ethers often involves cleavage of the C-C bond adjacent to the oxygen.[15]

Reactivity and Mechanistic Insights

The reactivity of 2-Chloro-1,1,2-trifluoroethyl ethyl ether is largely dictated by the ether linkage and the presence of halogen substituents.

-

Ether Cleavage: Ethers are generally unreactive but can be cleaved by strong acids such as HBr and HI.[16][17] This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. The cleavage of this particular ether with a strong acid would likely yield ethanol and a halogenated ethane derivative.

-

Influence of Halogen Atoms: The electron-withdrawing nature of the fluorine and chlorine atoms decreases the electron density on the ether oxygen, making it less basic and potentially less susceptible to protonation compared to non-halogenated ethers. These substituents also influence the stability of potential carbocation intermediates or the susceptibility of adjacent carbons to nucleophilic attack.

-

Nucleophilic Substitution: The chlorine atom can potentially be displaced by strong nucleophiles, although the presence of adjacent fluorine atoms may influence the reaction rate and mechanism.

Applications in Research and Development

2-Chloro-1,1,2-trifluoroethyl ethyl ether serves as a valuable building block and intermediate in organic synthesis.

-

Synthesis of Fluorinated Compounds: It is a key precursor in the synthesis of more complex fluorinated molecules, which are of significant interest in the pharmaceutical and agrochemical industries due to the unique properties that fluorine imparts to organic molecules.[5][18]

-

Solvent Applications: Its properties make it a suitable solvent for specific chemical reactions where its polarity and stability are advantageous.[5][18]

-

Intermediate for Specialty Chemicals: This ether is used as an intermediate in the production of specialty chemicals, including some herbicides and pesticides.[5][18]

Analytical Methods

For quality control and research purposes, chromatographic methods are essential for the analysis of 2-Chloro-1,1,2-trifluoroethyl ethyl ether.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a suitable technique for the separation and identification of this volatile compound. A proposed method would involve:

-

Column: A non-polar or mid-polarity column, such as a DB-5ms or DB-624, would be appropriate for separating halogenated hydrocarbons.

-

Injection: Split/splitless injection at a temperature around 250 °C.

-

Oven Program: A temperature gradient starting from a low temperature (e.g., 40 °C) and ramping up to a higher temperature (e.g., 280 °C) would effectively separate the analyte from impurities.

-

Detection: Mass spectrometry in electron ionization (EI) mode would provide fragmentation patterns for identification.

High-Performance Liquid Chromatography (HPLC):

While GC-MS is often preferred for volatile compounds, HPLC can be used for purity analysis, especially for non-volatile impurities. A reverse-phase HPLC method could be developed using:

-

Column: A C8 or C18 column.

-

Mobile Phase: A gradient of water and an organic solvent like methanol or acetonitrile.[6][19][20][21]

-

Detection: UV detection may be possible if the molecule has a chromophore, or a universal detector like an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD) could be used.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 2-Chloro-1,1,2-trifluoroethyl ethyl ether was not found in the conducted searches, information from related halogenated ethers suggests that it should be handled with care. The following is a summary of recommended safety precautions.

GHS Hazard Classification (Anticipated):

-

Flammable Liquid

-

Skin Irritant

-

Eye Irritant

-

May cause respiratory irritation

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles or a face shield.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

-

Body Protection: A lab coat or chemical-resistant apron.

-

Respiratory Protection: Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, a respirator with an organic vapor cartridge may be necessary.

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[19]

-

Keep away from heat, sparks, and open flames.[19]

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Ground and bond containers when transferring material to prevent static discharge.

-

Avoid contact with strong oxidizing agents.[19]

-

Ethers have the potential to form explosive peroxides upon prolonged exposure to air and light. While the stability of this particular ether is not documented, it is good practice to date containers upon opening and to test for peroxides before distillation or concentration.

First Aid Measures:

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.

-

Skin Contact: Immediately wash with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Conclusion

2-Chloro-1,1,2-trifluoroethyl ethyl ether is a versatile fluorinated compound with important applications in synthetic chemistry. Its unique molecular structure, a result of the combination of an ether linkage with chloro and fluoro substituents, dictates its physical properties, reactivity, and utility. A thorough understanding of its synthesis, characterization, and safe handling is crucial for its effective and responsible use in research and development. This guide provides a foundational understanding for scientists and professionals working with this and related halogenated compounds.

References

-

Fluorine Speciation Analysis Using Reverse Phase Liquid Chromatography Coupled Off-Line to Continuum Source Molecular Absorption Spectrometry (CS-MAS): Identification and Quantification of Novel Fluorinated Organic Compounds in Environmental and Biological Samples. (n.d.). ACS Publications. [Link]

-

Analysis of perfluorinated compounds by HPLC-ICP-MS/MS. (2020, January 21). Speciation.net. [Link]

-

Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). (2019, April 11). PubMed. [Link]

-

HPLC determination of perfluorinated carboxylic acids with fluorescence detection. (n.d.). National Institutes of Health. [Link]

-

Williamson ether synthesis. (n.d.). Wikipedia. [Link]

-

Williamson Ether Synthesis. (n.d.). In Name Reactions in Organic Synthesis. [Link]

-

The Analysis of Halogenated Flame Retardants by GC-HRMS in Environmental Samples. (2025, August 6). ResearchGate. [Link]

-

The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. [Link]

-

Williamson Ether Synthesis. (n.d.). University of Richmond. [Link]

-

Williamson Ether Synthesis. (n.d.). Organic Chemistry Tutor. [Link]

-

Headspace GC-MS for the Determination of Halogenated Hydrocrabons, Ethers and Aromatic Volatiles in Fabric and Leather. (2014, October 1). Journals@UC. [Link]

- Process for the preparation of 1,1,2 - trifluoro - 2 - chloroethyl difluoromethyl ether and its method of preparation. (n.d.).

-

Synthesis of Trifluoroethyl Ethers from 2,2,2-Trifluoroethyl Chloride (HCFC-133a) in High Temperature Aqueous Medium. (2025, August 5). ResearchGate. [Link]

-

2-Chloro-1,1,2-trifluoroethyl ethyl ether. (n.d.). NIST WebBook. [Link]

-

2-Chloro-1,1,2-trifluoroethyl ethyl ether. (n.d.). Cheméo. [Link]

- The preparation method of two (2-chloroethyl) ethers. (n.d.).

- The preparation method of two (2-chloroethyl) ethers. (n.d.).

-

2-Chloro-1,1,2-trifluoroethyl ethyl ether. (n.d.). Cheméo. [Link]

-

19Flourine NMR. (n.d.). University of Ottawa. [Link]

-

Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. [Link]

-

18.3 Reactions of Ethers: Acidic Cleavage. (n.d.). In Organic Chemistry: A Tenth Edition. [Link]

-

2,2,2-Trifluoroethanol. (n.d.). Wikipedia. [Link]

-

Safe handling and storage of chemicals. (2025, August 20). Sciencemadness Wiki. [Link]

-

2-Chloro-1,1,2-trifluoroethyl ethyl ether. (n.d.). NIST WebBook. [Link]

-

2-Chloro-1,1,2-trifluoroethyl ethyl ether. (n.d.). PubChem. [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. [Link]

-

6.6: ¹H NMR Spectra and Interpretation (Part I). (2021, December 15). Chemistry LibreTexts. [Link]

-

FTIR TESTING. (n.d.). Air Hygiene. [Link]

-

Cleavage Of Ethers With Acid. (2014, November 19). Master Organic Chemistry. [Link]

-

Difference between Ether and Ester Bonding in FTIR Spectra. (n.d.). Rocky Mountain Labs. [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. [Link]

-

The NMR Spectrum. (n.d.). AOCS. [Link]

-

1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (HMDB0039522). (n.d.). Human Metabolome Database. [Link]

-

13 C NMR Chemical Shifts. (n.d.). Oregon State University. [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. [Link]

-

Synthesis of trifluoroethyl ethers from 2,2,2-trifluoroethyl chloride (HCFC-133a) in high temperature aqueous medium. (n.d.). ElectronicsAndBooks. [Link]

Sources

- 1. WO2008037039A2 - Process for the preparation of chloromethyl 2,2,2-trifluoro-1-(trifluoromethyl) ethyl ether - Google Patents [patents.google.com]

- 2. US3981927A - 1,2,2,2-Tetrafluoroethyl ethers and process for preparing them - Google Patents [patents.google.com]

- 3. chemeo.com [chemeo.com]

- 4. 2-Chloro-1,1,2-trifluoroethyl ethyl ether [webbook.nist.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. HPLC determination of perfluorinated carboxylic acids with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. fishersci.com [fishersci.com]

- 9. ssi.shimadzu.com [ssi.shimadzu.com]

- 10. A review on the analytical procedures of halogenated flame retardants by gas chromatography coupled with single quadrupole mass spectrometry and their levels in human samples - PMC [pmc.ncbi.nlm.nih.gov]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. 19Flourine NMR [chem.ch.huji.ac.il]

- 13. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 14. rockymountainlabs.com [rockymountainlabs.com]

- 15. agilent.com [agilent.com]

- 16. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 18. rsc.org [rsc.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Analysis of perfluorinated compounds by HPLC-ICP-MS/MS | EVISA's News [speciation.net]

- 21. Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Chloro-1,1,2-trifluoroethyl ethyl ether

Introduction

2-Chloro-1,1,2-trifluoroethyl ethyl ether is a halogenated ether that has garnered interest within the scientific community for its utility as a solvent and as an intermediate in the synthesis of specialized chemical structures. The presence of both chlorine and fluorine atoms on a short carbon chain, combined with an ether linkage, imparts a unique combination of properties, including specific reactivity and solvency. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, applications, and safety protocols, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Nomenclature

The unambiguous identification of a chemical compound is foundational to scientific research. This section details the IUPAC name and common synonyms for 2-Chloro-1,1,2-trifluoroethyl ethyl ether.

-

IUPAC Name : 2-chloro-1,1,2-trifluoro-1-ethoxyethane[1]

-

Synonyms :

-

Ethyl 2-chloro-1,1,2-trifluoroethyl ether[2]

-

Ethane, 2-chloro-1-ethoxy-1,1,2-trifluoro-

-

-

Molecular Weight : 162.54 g/mol [2]

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is essential for its effective application in research and development. The following table summarizes the key properties of 2-Chloro-1,1,2-trifluoroethyl ethyl ether.

| Property | Value | Source |

| Appearance | Colorless to almost colorless clear liquid | Chem-Impex[2] |

| Boiling Point | 88 °C | Chem-Impex[2] |

| Density | 1.23 g/cm³ | Chem-Impex[2] |

| Refractive Index (n20D) | 1.34 | Chem-Impex[2] |

| Enthalpy of Vaporization | 37.50 ± 0.10 kJ/mol | NIST Webbook[4] |

| LogP (Octanol/Water Partition Coefficient) | 2.150 | Cheméo[4] |

| Water Solubility (log10ws) | -2.01 | Cheméo[4] |

Synthesis and Reactivity

Caption: Plausible reaction mechanism for the synthesis of 2-Chloro-1,1,2-trifluoroethyl ethyl ether.

The reactivity of 2-Chloro-1,1,2-trifluoroethyl ethyl ether is demonstrated in its use as a precursor for other functionalized molecules. For instance, it is a starting material in the synthesis of ethyl chlorofluoroacetate. In this reaction, the ether is treated with sulfuric acid, leading to the elimination of hydrogen fluoride and subsequent rearrangement to the ester.

Applications in Research and Development

The unique properties of 2-Chloro-1,1,2-trifluoroethyl ethyl ether make it a valuable tool in various scientific domains.

Solvent Applications

As a partially fluorinated ether, this compound exhibits solubility characteristics that make it an effective solvent in organic synthesis. Its moderate polarity and thermal stability allow it to facilitate reactions involving a range of organic compounds.[2][5] The fluorine content contributes to its distinct properties compared to traditional hydrocarbon ethers.

Intermediate in Fluorinated Compound Synthesis

2-Chloro-1,1,2-trifluoroethyl ethyl ether serves as a building block in the synthesis of more complex fluorinated molecules.[2][5] The incorporation of fluorine into organic molecules is a common strategy in drug development to enhance metabolic stability, bioavailability, and binding affinity. The trifluoromethyl group is particularly valued for these effects.

Agrochemical and Pharmaceutical Research

This compound is utilized in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.[2] Its structure can be strategically incorporated to improve the efficacy and stability of the final products.[2]

Spectroscopic Characterization

The following data is crucial for the identification and characterization of 2-Chloro-1,1,2-trifluoroethyl ethyl ether.

-

Mass Spectrometry (Electron Ionization) : The NIST WebBook provides the mass spectrum for this compound, which is a critical tool for determining its molecular weight and fragmentation pattern.[6]

-

Infrared (IR) Spectroscopy : IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the C-O-C ether linkage and the C-F and C-Cl bonds.[9]

Safety, Handling, and Disposal

Due to its chemical nature, proper safety precautions are imperative when handling 2-Chloro-1,1,2-trifluoroethyl ethyl ether.

Hazard Identification

-

Flammability : It is a highly flammable liquid and vapor.

-

Health Hazards : Refer to the specific Safety Data Sheet (SDS) for detailed toxicity information. General hazards for halogenated ethers can include skin and eye irritation.

Recommended Handling Procedures

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Keep away from heat, sparks, and open flames.

-

Ground and bond containers when transferring material to prevent static discharge.

-

Keep the container tightly closed when not in use.

Caption: General workflow for safely handling 2-Chloro-1,1,2-trifluoroethyl ethyl ether.

Disposal

Halogenated solvent waste should be collected in a designated, properly labeled, and sealed container.[10] It is crucial to segregate halogenated waste from non-halogenated waste due to differences in disposal methods and costs.[10] Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Conclusion

2-Chloro-1,1,2-trifluoroethyl ethyl ether is a specialized chemical with valuable applications in organic synthesis. Its unique combination of an ether functional group with both chlorine and fluorine substituents provides a platform for the development of novel molecules, particularly in the pharmaceutical and agrochemical industries. A comprehensive understanding of its properties, reactivity, and safe handling procedures, as outlined in this guide, is essential for its responsible and effective use in a research and development setting.

References

-

2-Chloro-1,1,2-trifluoroethyl ethyl ether. Cheméo. Available from: [Link]

-

2-Chloro-1,1,2-trifluoroethyl ethyl ether. Available from: [Link]

-

2-Chloro-1,1,2-trifluoroethyl ethyl ether. NIST WebBook. Available from: [Link]

-

Solvent Wastes in the Laboratory – Disposal and/or Recycling. Available from: [Link]

-

Halogenated Solvents in Laboratories. Temple University. Available from: [Link]

-

Hazardous Waste Disposal Guide. Dartmouth College. Available from: [Link]

-

Management of Waste. In: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US); 2011. Available from: [Link]

-

2-Chloro-1,1,2-trifluoroethyl methyl ether - Optional[13C NMR]. SpectraBase. Available from: [Link]

-

2-Chloro-1,1,2-trifluoroethyl ethyl ether. NIST WebBook. Available from: [Link]

-

Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Available from: [Link]

-

2-Chloro-1,1,2-trifluoroethyl ethyl ether. NIST WebBook. Available from: [Link]

-

PREPARATION OF A 1-ALKOXY-1-ALKYNE FROM REACTION OF A 2,2,2-TRIFLUOROMETHYL ETHER WITH AN ALKYLLITHIUM REAGENT. Organic Syntheses. Available from: [Link]

-

19.10: Nucleophilic Addition of Alcohols - Acetal Formation. Chemistry LibreTexts. Available from: [Link]

- 1,2,2,2-Tetrafluoroethyl ethers and process for preparing them. Google Patents.

-

Synthesis of Trifluoroethyl Ethers from 2,2,2-Trifluoroethyl Chloride (HCFC-133a) in High Temperature Aqueous Medium. ResearchGate. Available from: [Link]

- Process for the preparation of 2,2,2-trifluoroethanol. Google Patents.

-

19.10 Nucleophilic Addition of Alcohols: Acetal Formation. Chemistry LibreTexts. Available from: [Link]

-

Simply Mechanisms 7b. Nucleophilic Addition Elimination (Ethanoyl Chloride & Ethanol). YouTube. Available from: [Link]

-

Nucleophilic Addition Elimination with an alcohol. YouTube. Available from: [Link]

-

2-Chloro-1,1,2-trifluoroethyl ethyl ether. NIST WebBook. Available from: [Link]

-

19.10 Nucleophilic Addition of Alcohols: Acetal Formation. NC State University Libraries. Available from: [Link]

-

Bio-Based Solvents for Organic Synthesis. CORE. Available from: [Link]

-

Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. MDPI. Available from: [Link]

-

2-Chloro-1,1,2-trifluoroethyl methyl ether. PubChem. Available from: [Link]

-

Solvents and sustainable chemistry. PubMed Central. Available from: [Link]

-

1-benzyloxymethoxy-1-hexyne. Organic Syntheses. Available from: [Link]

-

ChemInform Abstract: 2,2,2-Trifluoroethanol as Green Solvent in Organic Synthesis: A Review. ResearchGate. Available from: [Link]

- Process for preparation of 2,2,2-trifluoroethanol. Google Patents.

Sources

- 1. 2-Chloro-1,1,2-trifluoroethyl methyl ether | C3H4ClF3O | CID 9877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-Chloro-1,1,2-trifluoroethyl ethyl ether [webbook.nist.gov]

- 4. chemeo.com [chemeo.com]

- 5. id.cic.edu.my [id.cic.edu.my]

- 6. 2-Chloro-1,1,2-trifluoroethyl ethyl ether [webbook.nist.gov]

- 7. 2-CHLORO-1,1,2-TRIFLUOROETHYL METHYL ETHER(425-87-6) 1H NMR spectrum [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. 2-CHLORO-1,1,2-TRIFLUOROETHYL ETHYL ETHER(310-71-4) IR Spectrum [m.chemicalbook.com]

- 10. vumc.org [vumc.org]

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Chloro-1,1,2-trifluoroethyl ethyl ether

This guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 2-Chloro-1,1,2-trifluoroethyl ethyl ether, a fluorinated ether of interest in various chemical and pharmaceutical applications. The document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical analysis.

Introduction: The Significance of NMR in Characterizing Fluorinated Ethers

2-Chloro-1,1,2-trifluoroethyl ethyl ether (C₄H₆ClF₃O) is a halogenated ether with a complex substitution pattern that gives rise to a nuanced ¹H NMR spectrum.[1][2][3] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of such molecules. The ¹H NMR spectrum, in particular, provides critical information about the electronic environment of protons, their connectivity, and their spatial relationships within the molecule.

Fluorinated organic molecules are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by fluorine atoms.[4][5] NMR spectroscopy, especially ¹⁹F NMR, is a powerful technique for studying these compounds.[4][6][7] However, ¹H NMR remains a fundamental technique that, when analyzed in detail, reveals crucial structural features through chemical shifts and spin-spin coupling patterns, including couplings to fluorine.

This guide will delve into the theoretical prediction and detailed interpretation of the ¹H NMR spectrum of 2-Chloro-1,1,2-trifluoroethyl ethyl ether, providing a framework for understanding the spectral features of this and similar halogenated ethers.

Molecular Structure and Proton Environments

To understand the ¹H NMR spectrum, it is essential to first analyze the molecular structure and identify the distinct proton environments.

Caption: Molecular structure of 2-Chloro-1,1,2-trifluoroethyl ethyl ether.

The molecule has three distinct proton environments:

-

-CH₃ (Methyl group): Three equivalent protons.

-

-OCH₂- (Methylene group): Two equivalent protons.

-

-CHFCl (Methine group): A single proton.

Predicted ¹H NMR Spectrum: A Detailed Analysis

Based on the molecular structure and established principles of NMR spectroscopy, the following ¹H NMR spectrum is predicted.

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| -CH₃ | ~1.3 | Triplet (t) | ³JHH ≈ 7 Hz |

| -OCH₂- | ~4.1 | Quartet (q) | ³JHH ≈ 7 Hz |

| -CHFCl | ~6.5 | Doublet of Triplets (dt) | ²JHF ≈ 50 Hz, ³JHF ≈ 5 Hz |

Analysis of Predicted Signals

-

Methyl Protons (-CH₃):

-

Chemical Shift: These protons are on a carbon adjacent to a methylene group. Being relatively far from the electronegative ether oxygen and the halogenated ethyl group, they are expected to appear in the typical alkyl region, around 1.3 ppm.

-

Multiplicity: The methyl protons are coupled to the two adjacent methylene protons. According to the n+1 rule, their signal will be split into a triplet (2+1=3). The coupling constant (³JHH) is expected to be around 7 Hz, which is typical for free rotation alkyl chains.

-

-

Methylene Protons (-OCH₂-):

-

Chemical Shift: These protons are on a carbon directly attached to the electronegative ether oxygen. This deshielding effect will shift their signal downfield to approximately 4.1 ppm.[8][9][10]

-

Multiplicity: The methylene protons are coupled to the three adjacent methyl protons. Following the n+1 rule, their signal will be split into a quartet (3+1=4) with a coupling constant (³JHH) of approximately 7 Hz.

-

-

Methine Proton (-CHFCl):

-

Chemical Shift: This proton is attached to a carbon bearing three highly electronegative substituents: a chlorine atom, a fluorine atom, and the trifluoroethyl ether group. This will cause significant deshielding, shifting the signal to a much lower field, predicted to be around 6.5 ppm.

-

Multiplicity: The multiplicity of this proton is more complex due to coupling with fluorine atoms.

-

Geminal Coupling to Fluorine (²JHF): The proton will experience a large two-bond (geminal) coupling to the fluorine atom on the same carbon. Geminal H-F coupling constants can be quite large, typically in the range of 40-80 Hz.[6] We predict a value of approximately 50 Hz, which will split the signal into a doublet.

-

Vicinal Coupling to Fluorines (³JHF): The proton will also experience a smaller three-bond (vicinal) coupling to the two fluorine atoms on the adjacent carbon (-CF₂-). This will split each peak of the doublet further into a triplet (2+1=3). The vicinal H-F coupling constants are generally smaller than geminal couplings, on the order of 5-20 Hz. We predict a value of around 5 Hz.

-

-

Overall Multiplicity: The combination of these couplings will result in a doublet of triplets (dt).

-

Experimental Protocol: Acquiring the ¹H NMR Spectrum

The following is a standard operating procedure for acquiring a high-quality ¹H NMR spectrum of 2-Chloro-1,1,2-trifluoroethyl ethyl ether.

I. Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent that will dissolve the sample and does not have signals that overlap with the analyte peaks. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar compounds.

-

Sample Concentration: Dissolve approximately 5-10 mg of 2-Chloro-1,1,2-trifluoroethyl ethyl ether in 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

II. NMR Spectrometer Setup and Data Acquisition

-

Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion and resolution.

-

Tuning and Shimming: Insert the sample into the spectrometer. Tune the probe to the appropriate frequency for ¹H and the lock channel (deuterium). Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for obtaining sharp spectral lines.

-

Acquisition Parameters:

-

Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Set a spectral width of approximately 16 ppm, centered around 8 ppm, to ensure all signals are captured.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Relaxation Delay (D1): Use a relaxation delay of at least 1-2 seconds to allow for full relaxation of the protons between scans.

-

Acquisition Time (AQ): Set an acquisition time of around 2-3 seconds for good digital resolution.

-

III. Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum by setting the TMS peak to 0 ppm.

-

Integration: Integrate the area under each signal to determine the relative number of protons contributing to each peak.

-

Peak Picking: Identify the chemical shift of each peak and multiplet.

-

Coupling Constant Measurement: Measure the coupling constants (J-values) for all multiplets.

Caption: A streamlined workflow for acquiring and analyzing the ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of 2-Chloro-1,1,2-trifluoroethyl ethyl ether is predicted to show three distinct signals corresponding to the methyl, methylene, and methine protons. The chemical shifts are significantly influenced by the presence of electronegative oxygen, chlorine, and fluorine atoms. The multiplicity of the signals is governed by both proton-proton and proton-fluorine spin-spin coupling, with the methine proton exhibiting a characteristic doublet of triplets pattern due to geminal and vicinal coupling to fluorine. This detailed analysis serves as a valuable guide for the structural elucidation of this and related fluorinated compounds.

References

-

NIST. 2-Chloro-1,1,2-trifluoroethyl ethyl ether. NIST Chemistry WebBook. [Link]

-

Cheméo. 2-Chloro-1,1,2-trifluoroethyl ethyl ether. [Link]

-

NIST. 2-Chloro-1,1,2-trifluoroethyl ethyl ether. NIST Chemistry WebBook. [Link]

-

PMC. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. National Institutes of Health. [Link]

-